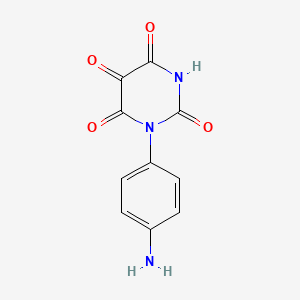
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1h,3h)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group containing an amino substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone typically involves the reaction of primary amines with barbituric acid derivatives. One common method includes a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency in product quality.
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
科学研究应用
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
相似化合物的比较
Pyrimidine: The core structure of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is similar to pyrimidine, a fundamental component of nucleic acids.
Barbituric Acid Derivatives: These compounds share a similar pyrimidine ring structure and are known for their sedative and anticonvulsant properties.
Dihydropyrimidines: Reduced forms of pyrimidines that exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
6278-79-1 |
|---|---|
分子式 |
C10H7N3O4 |
分子量 |
233.18 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C10H7N3O4/c11-5-1-3-6(4-2-5)13-9(16)7(14)8(15)12-10(13)17/h1-4H,11H2,(H,12,15,17) |
InChI 键 |
OWZLYLVDNRVMRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N2C(=O)C(=O)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


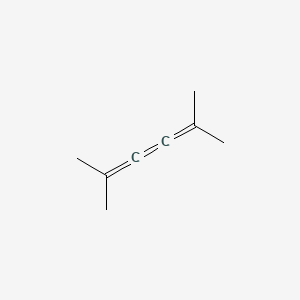

![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

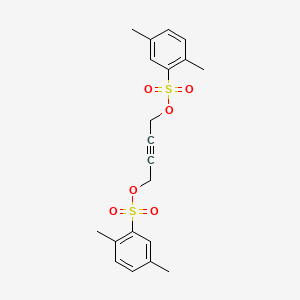
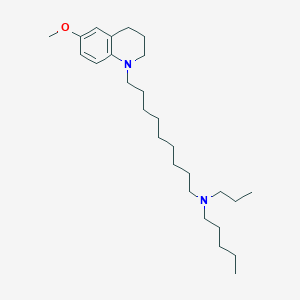
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)

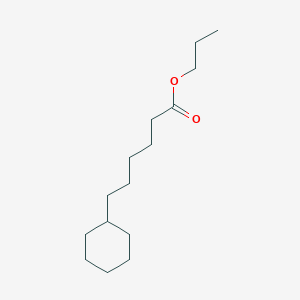

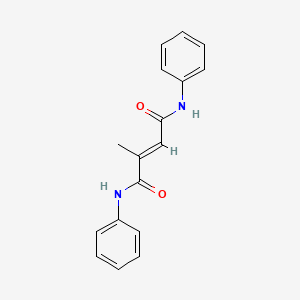
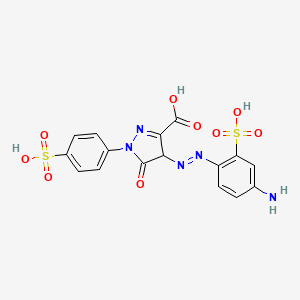
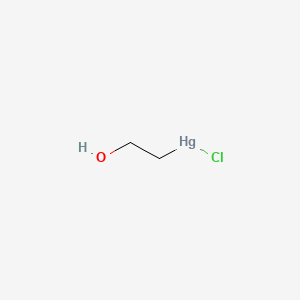
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
